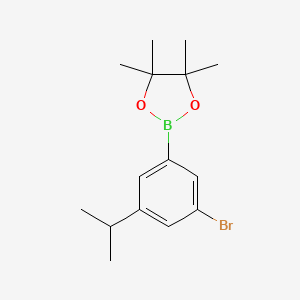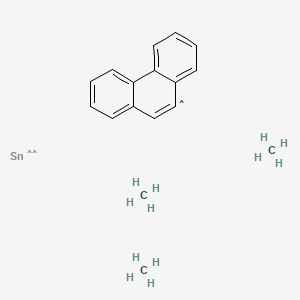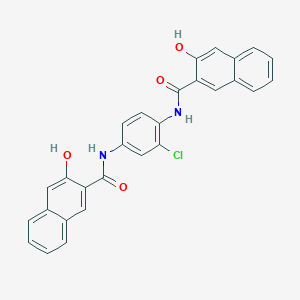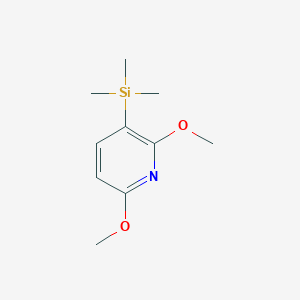
Neu5Gc α(2-6)Gal β MP グリコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves a highly regio- and stereospecific enzymatic α (2,6)-sialylation reaction . Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Molecular Structure Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Chemical Reactions Analysis
Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Physical And Chemical Properties Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .作用機序
The mechanism of action of Neu5Gc alpha(2-6)Gal beta MP glycoside is not fully understood. However, it is believed that the molecule acts as an inhibitor of tumor growth by binding to certain proteins and enzymes that are involved in the growth and spread of cancer cells. Additionally, it is believed to interact with certain receptors in the immune system, which may be involved in the regulation of the immune response.
Biochemical and Physiological Effects
Neu5Gc alpha(2-6)Gal beta MP glycoside has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce the spread of cancer cells in vivo. Additionally, it has been shown to modulate the immune response by interacting with certain receptors in the immune system. It has also been shown to have a protective effect against oxidative stress and to reduce inflammation.
実験室実験の利点と制限
The advantages of using Neu5Gc alpha(2-6)Gal beta MP glycoside in laboratory experiments include its ability to be synthesized in a variety of methods, its potential to be used as a biomarker in cancer research, and its potential to be used as a therapeutic agent in the treatment of various diseases. However, there are some limitations to using this molecule in laboratory experiments. These include the potential for the molecule to degrade over time, the potential for the molecule to be toxic in high concentrations, and the potential for the molecule to interact with other molecules in the system.
将来の方向性
There are a number of future directions for research on Neu5Gc alpha(2-6)Gal beta MP glycoside. These include further research into the molecular mechanisms of action and the potential for the molecule to be used as a therapeutic agent in the treatment of various diseases. Additionally, further research is needed to investigate the potential for the molecule to be used as a biomarker in cancer research and the potential for the molecule to be used as a protective agent against oxidative stress and inflammation. Finally, further research is needed to investigate the potential for the molecule to be used as a diagnostic tool in the detection of various diseases.
合成法
Neu5Gc alpha(2-6)Gal beta MP glycoside can be synthesized through three different methods. The first method is an enzymatic reaction, which involves the use of a glycosyltransferase enzyme to catalyze the transfer of a sugar unit from a donor molecule to an acceptor molecule. The second method is a chemical reaction, which involves the use of a chemical reagent to catalyze the reaction. The third method is a biosynthetic reaction, which involves the use of a bacterial or yeast cell to produce the molecule.
科学的研究の応用
がん研究
Neu5Gc α(2-6)Gal β MP グリコシド: は、ヒトは合成することができないにもかかわらず、ヒトのがん細胞に存在するため、がん研究で利用されています . この化合物は、腫瘍細胞表面と、これらの非ヒトシアル酸に対する免疫応答の研究に役立ちます。これらのシアル酸は、食事由来である可能性があります . この相互作用を理解することは、がん免疫療法の開発にとって重要です。
免疫学
免疫学的研究において、Neu5Gc は、免疫認識と自己免疫に重要な役割を果たしています。 研究者は、このグリコシドを用いて、免疫系がどのように変化した細胞表面を認識するかを調査しています。特に、動物組織をヒトに移植する異種移植の文脈では、このことが重要になります .
発生生物学
Neu5Gc α(2-6)Gal β MP グリコシドを用いて、発生におけるシアル酸の役割を探求しています。これは、発生過程に不可欠な細胞間相互作用に関与しています。 科学者は、シアル酸の発現の変化が胚発生と細胞分化にどのように影響するかを研究しています .
神経生物学
この化合物は、神経生物学においても関連しています。 シアル酸は、脳において神経機能と認知過程に重要です。Neu5Gc の誘導体は、神経細胞間の相互作用、脳の発達、および神経変性疾患の潜在的な治療法を研究するために使用されています .
感染症
Neu5Gc α(2-6)Gal β MP グリコシド: は、シアル酸を利用して免疫系から逃れる病原性細菌の研究に役立ちます。 これらのメカニズムを理解することで、細菌感染症の治療と病気の伝播を防ぐための新しい戦略を開発することができます .
糖生物学
合成グリコシドとして、これは、糖複合体の構造と機能を研究するための糖生物学における貴重なツールです。 研究者は、これを用いて、細胞表面の炭水化物とタンパク質の間の複雑な相互作用を解明しています。これは、さまざまな生物学的プロセスや疾患に影響を与えます.
特性
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
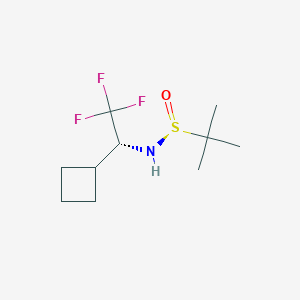
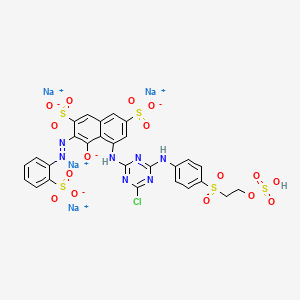

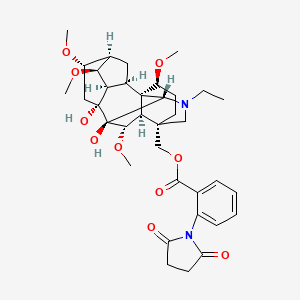
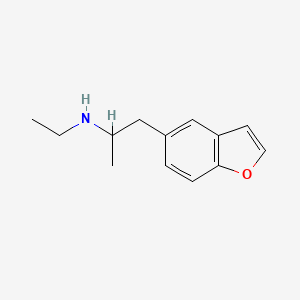
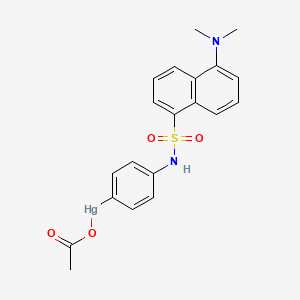
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
